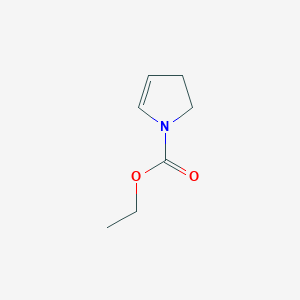

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h3,5H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRMCZSQYLIXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266813 | |

| Record name | Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68471-56-7 | |

| Record name | Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68471-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate chemical properties

Executive Summary

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate (also referred to as N-ethoxycarbonyl-2-pyrroline or N-carboethoxy-4,5-dihydro-1H-pyrrole) is a cyclic enamide and a critical pharmacophore in medicinal chemistry. Unlike its aromatic counterpart (pyrrole) or its allylic isomer (3-pyrroline), this molecule possesses a unique electron-rich C=C double bond adjacent to the nitrogen atom (C4-C5 unsaturation).

This structural feature renders it a potent precursor for N-acyliminium ions , highly reactive electrophiles used to construct complex alkaloid skeletons (e.g., erythrinanes, indolizidines) via C–C bond formation at the

Chemical Identity & Molecular Architecture

The molecule exists primarily as the enamide isomer (2,3-dihydro), which is thermodynamically distinct from the allylic amide (2,5-dihydro or 3-pyrroline).

| Feature | Detail |

| IUPAC Name | This compound |

| Common Names | N-Carboethoxy-2-pyrroline; N-Ethoxycarbonyl-2,3-dihydropyrrole |

| CAS Number | 56676-14-5 (Generic 2,3-dihydro form); Note: Often conflated with 73286-71-2 (N-Boc analog) |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| SMILES | CCOC(=O)N1CCC=C1 |

| Key Functional Group | Cyclic Enamide (N–C=C) |

Structural Isomerism

-

2,3-Dihydro (Enamide): Double bond at C4–C5. Conjugation between the nitrogen lone pair and the

-system renders the -

2,5-Dihydro (Allylic Amide): Double bond at C3–C4. Non-conjugated. Often the kinetic product of RCM, which must be isomerized to access the 2,3-dihydro scaffold.

Physical Properties

Data extrapolated from experimental values of the N-Boc analog (tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate) and homologues due to limited commercial bulk data for the specific ethyl ester.

| Property | Value / Description | Source/Note |

| Physical State | Colorless to pale yellow liquid | Analogous to N-Boc derivative [1] |

| Boiling Point | ~85–90 °C at 15 mmHg | Predicted based on N-Boc BP (65-70°C @ 0.5 mmHg) |

| Density | ~1.08 ± 0.05 g/mL | Estimated (N-Boc density is 0.98 g/mL; ethyl ester is denser) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Lipophilic carbamate group aids organic solubility |

| Stability | Moisture Sensitive | Enamides hydrolyze in aqueous acid to aldehydes/ketones |

Synthetic Routes[2][3][4][5][6][7][8][9][10][11]

Method A: Ring-Closing Metathesis (RCM) & Isomerization

This is the modern, controlled route allowing for substituent variation.

-

Precursor Assembly: N-acylation of diallylamine (or allyl-homoallyl amine) with ethyl chloroformate.

-

RCM: Grubbs II catalyst yields the 3-pyrroline (2,5-dihydro) isomer.

-

Isomerization: Treatment with Ruthenium hydride catalysts (e.g., RuClH(CO)(PPh₃)₃) or base moves the double bond into conjugation to form the 2,3-dihydro product.

Method B: Electrochemical Oxidation (The "Shono" Route)

-

Oxidation: Anodic oxidation of N-ethoxycarbonyl pyrrolidine in methanol yields the 2-methoxy intermediate.

-

Elimination: Acid-catalyzed elimination of methanol generates the N-acyliminium ion in situ, or thermal elimination yields the neutral enamide (2,3-dihydropyrrole).

Figure 1: Synthetic workflow converting acyclic precursors to the target enamide via RCM and isomerization.

Reactivity & Mechanistic Insights[12][13]

The chemical value of this compound lies in its ability to act as a "masked" cation.

The N-Acyliminium Ion Pathway

The most critical reaction for drug discovery. Protonation of the enamide double bond (C5) generates a stable N-acyliminium ion . This species is a potent electrophile that reacts with weak nucleophiles (allylsilanes, electron-rich aromatics, indoles) to form 2-substituted pyrrolidines with high diastereoselectivity.

-

Mechanism:

-

Protonation: Acid (TFA, BF₃·OEt₂) attacks C5.

-

Stabilization: The positive charge at C2 is stabilized by the nitrogen lone pair (resonance).

-

Nucleophilic Attack: Nucleophile attacks C2, usually trans to existing substituents to minimize steric strain.

-

Cycloadditions

-

[2+2] Photocycloaddition: The enamide double bond reacts with alkenes under UV light to form bicyclic azetidines.

-

Diels-Alder: Acts as an electron-rich dienophile in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes.

Figure 2: Divergent reactivity profile.[1] The N-acyliminium pathway (left) is the primary route for alkaloid synthesis.

Handling & Stability Protocols

Storage

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Argon or Nitrogen blanket is mandatory. Enamides react with atmospheric moisture over time to form ring-opened aldehyde byproducts.

-

Stabilizers: Can be stored with traces of solid

to scavenge adventitious acid which catalyzes hydrolysis.

Safety

-

Toxicity: Treat as a potential irritant. N-acyl pyrroles can be skin sensitizers.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are required.

References

-

Sigma-Aldrich. N-Boc-2,3-dihydro-1H-pyrrole Product Sheet. (Accessed 2024).[1] Link

- Donohue, D. L., et al. "Synthesis of 2,3-dihydro-1H-pyrroles via RCM." J. Org. Chem. 2011, 76, 12, 5061–5073.

-

Shono, T. "Electroorganic chemistry in organic synthesis." Tetrahedron 1984, 40, 811–850. Link

-

Batey, R. A., et al. "Carbamoylation of allylic amines." Tetrahedron Lett.[2][3] 1998, 39, 6267.

-

Maryanoff, B. E., et al. "Cyclizations of N-acyliminium ions." Chem. Rev. 2004, 104, 1431–1528. Link

Sources

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate CAS number and synonyms

Executive Summary & Identity

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate (CAS: 68471-56-7 ) is a specialized heterocyclic building block belonging to the class of cyclic enamides (specifically, N-acyl-2-pyrrolines). Unlike its more common aromatic counterpart (pyrrole) or the allylic isomer (3-pyrroline), this molecule features a C=C double bond directly conjugated to the nitrogen atom (at the C2–C3 position relative to the nitrogen). This conjugation imparts unique electronic properties, making it a critical intermediate in the synthesis of functionalized alkaloids, non-natural amino acids (e.g., dihydroxyprolines), and pharmaceutical scaffolds via transition-metal-catalyzed couplings.

Chemical Identity Table

| Property | Detail |

| CAS Registry Number | 68471-56-7 |

| IUPAC Name | This compound |

| Common Synonyms | 1-Ethoxycarbonyl-2-pyrroline; N-Carbethoxy-2,3-dihydro-1H-pyrrole; N-Ethoxycarbonyl-2,3-dihydropyrrole |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| SMILES | CCOC(=O)N1CCC=C1 |

| InChI Key | (Derivative specific) - Structure is an enamide |

| Physical State | Colorless to pale yellow oil or low-melting solid (dependent on purity) |

Structural Analysis & Electronic Properties

The core utility of this compound lies in its enamide functionality.

-

Conjugation: The lone pair on the nitrogen atom is delocalized into both the carbonyl group of the ester and the C2=C3 double bond. This cross-conjugation reduces the basicity of the nitrogen significantly compared to pyrrolidines.

-

Nucleophilicity: The

-carbon (C3) is electron-rich due to resonance donation from the nitrogen, making it susceptible to electrophilic attack (e.g., Vilsmeier-Haack formylation). -

Stability: Unlike 3-pyrrolines (which are allylic amines), 2-pyrrolines (enamides) are often thermodynamically more stable due to conjugation, though they can be sensitive to hydrolysis under acidic conditions, reverting to the corresponding

-amino aldehyde/ketone derivatives.

Synthesis Protocols

Method A: The Shono Oxidation Route (Recommended)

This method converts readily available N-ethoxycarbonylpyrrolidine into the target enamide via an electrochemical intermediate. It is self-validating because the intermediate (2-methoxypyrrolidine) is stable and can be characterized before the final elimination step.

Protocol:

-

Anodic Oxidation:

-

Substrate: N-Ethoxycarbonylpyrrolidine.

-

Electrolyte: Methanol with a supporting electrolyte (e.g., Et₄NOTs).

-

Conditions: Carbon electrodes, constant current electrolysis.

-

Product: 1-Ethoxycarbonyl-2-methoxypyrrolidine.

-

-

Elimination:

-

Reagent: Ammonium chloride (NH₄Cl) or a catalytic acid (e.g., p-TsOH).

-

Conditions: Heat (distillation or reflux) in an inert solvent or neat.

-

Mechanism: Loss of methanol generates the C2=C3 double bond.

-

Method B: Isomerization of 3-Pyrrolines

N-Acyl-3-pyrrolines (obtained via Ring-Closing Metathesis or Birch reduction of pyrroles) can be isomerized to the thermodynamically more stable 2-pyrroline (enamide) using transition metal catalysts (e.g., Rh, Ru) or base catalysis.

Visualization of Synthesis Pathways:

Figure 1: Synthetic pathways to this compound. The Shono oxidation route (solid lines) is preferred for its robustness.

Reactivity Profile & Applications

The reactivity of this compound is defined by its ability to act as a nucleophile at the

Heck-Matsuda Arylation

This is a critical application in drug discovery. The enamide double bond undergoes highly regioselective arylation with aryldiazonium salts (Heck-Matsuda reaction) to form 4-aryl-2-pyrrolines or 3-aryl derivatives depending on conditions. This is a key step in synthesizing aryl-substituted proline analogs.

Vilsmeier-Haack Formylation

Treatment with POCl₃/DMF introduces a formyl group at the C3 position (beta to nitrogen), yielding

Hydrogenation

Catalytic hydrogenation (Pd/C, H₂) reduces the C=C bond to regenerate the saturated pyrrolidine scaffold. This allows the enamide to serve as a "masked" pyrrolidine that can be functionalized (e.g., arylated) and then saturated to yield substituted prolines.

Reactivity Flowchart:

Figure 2: Reactivity profile of the enamide scaffold. Key transformations include C-C bond formation (Heck, Vilsmeier) and reduction.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Enamides can be sensitive to moisture (hydrolysis) and oxidation over prolonged periods.

-

Handling: Use standard PPE. Avoid contact with strong acids which can induce polymerization or hydrolysis of the enamide bond.

References

-

Heine, H. W.; Mente, P. G. (1971).[1][2][3] "Aziridines. XXIII. Reaction of some 1-aroyl-2-phenylaziridines with dimethyl acetylenedicarboxylate". The Journal of Organic Chemistry, 36(21), 3076–3078.[3][4] (Foundational synthesis reference).

- Garcia, A. L. L.; Caracelli, I.; Zukerman-Schpector, J.; Correia, C. R. D. (2008). "Heck-Matsuda Arylation of Enamides: A Practical Approach to the Synthesis of 4-Aryl-2-pyrrolines". Tetrahedron Letters, 49, 1000-1003.

- Shono, T.; Matsumura, Y.; Tsubata, K. (1981). "Electroorganic Chemistry. 46. A New Synthesis of Enamides and Enecarbamates". Journal of the American Chemical Society, 103(5), 1172–1176.

Sources

Difference between 2,3-dihydro and 2,5-dihydro pyrrole carboxylates

The following technical guide details the structural, synthetic, and functional differences between 2,3-dihydro and 2,5-dihydro pyrrole carboxylates.

Executive Summary

In medicinal chemistry, the dihydropyrrole (pyrroline) scaffold serves as a critical conformational constraint, bridging the gap between the aromatic planarity of pyrrole and the puckered flexibility of pyrrolidine (proline).

The distinction between 2,3-dihydro-1H-pyrrole (4-pyrroline) and 2,5-dihydro-1H-pyrrole (3-pyrroline) carboxylates is not merely nomenclatural but fundamental to their electronic stability, reactivity profiles, and synthetic accessibility .[1]

-

2,5-Dihydro (3-pyrroline): The kinetic product of ring-closing metathesis; acts as an allylic amine . It is the preferred scaffold for rigid proline analogs.

-

2,3-Dihydro (4-pyrroline): The thermodynamic enamine isomer; prone to hydrolysis or tautomerization to the imine (

-pyrroline). It requires N-acylation/protection for isolation.

This guide provides a rigorous analysis for researchers selecting the appropriate isomer for structure-activity relationship (SAR) studies.

Structural & Electronic Analysis

Nomenclature & Connectivity

Confusion often arises from the "dihydro" numbering, which indicates saturation.

-

2,5-Dihydro-1H-pyrrole-2-carboxylate (3-Pyrroline):

-

Saturation: C2 and C5.

-

Unsaturation: Double bond at C3=C4 .

-

Character: Allylic amine (or allylic amide if N-protected).[1] The double bond is deconjugated from the nitrogen lone pair (unless planarized by strain) but is beta,gamma-unsaturated relative to the C2-carboxylate.

-

-

2,3-Dihydro-1H-pyrrole-2-carboxylate (4-Pyrroline):

-

Saturation: C2 and C3.

-

Unsaturation: Double bond at C4=C5 .

-

Character: Cyclic enamine . The nitrogen lone pair is directly conjugated with the C4=C5 double bond. This creates a push-pull system if an electron-withdrawing group (EWG) is present at C4 or C5, but makes the system hydrolytically unstable if unsubstituted.

-

Thermodynamic Stability & Isomerization

The stability of these isomers is dictated by the interplay of allylic strain (A1,3) and conjugation .

| Feature | 2,5-Dihydro (3-Pyrroline) | 2,3-Dihydro (4-Pyrroline) |

| Electronic State | Non-conjugated (Allylic) | Conjugated (Enamine) |

| Thermodynamics | Kinetic Product (typically) | Thermodynamic Product (often) |

| Stability Issues | Prone to acid-catalyzed migration to 2,3-isomer or aromatization.[1] | Prone to hydrolysis (to ketone/aldehyde) or tautomerization to |

| N-Protection Effect | N-Boc/Cbz: Stable. The carbamate rotamers are restricted. | N-Boc/Cbz: Highly Stable. Forms a "vinylogous amide" (Enamide).[1] |

Isomerization Pathway: Under basic conditions, the 2,5-dihydro isomer can isomerize to the 2,3-dihydro form to achieve conjugation.[1] However, the 2,3-dihydro form (enamine) exists in equilibrium with the 1-pyrroline (imine) tautomer, which is the biosynthetic precursor to proline.[1]

Caption: Isomerization pathway showing the conversion of the kinetic 3-pyrroline to the thermodynamic enamine/imine system.

Synthetic Pathways

Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylates

The most robust method for accessing this scaffold is Ring-Closing Metathesis (RCM) . This route avoids the thermodynamic trap of the 2,3-isomer.

Protocol (RCM Approach):

-

Substrate: N-Boc-diallylamine derivative (e.g., N-Boc-allylglycine allyl ester).

-

Catalyst: Grubbs II or Hoveyda-Grubbs II (1-5 mol%).

-

Solvent: DCM or Toluene (0.01 M to favor cyclization over polymerization).[1]

-

Reaction: Reflux, 2-12 hours.[1]

-

Yield: Typically 85-95%.

Citation:Org.[2][3] Synth.2003 , 80,[1][4] 85. (Synthesis of N-Boc-3-pyrroline).

Synthesis of 2,3-Dihydro-1H-pyrrole-2-carboxylates

Direct synthesis is rarer. It is often accessed via:

-

Isomerization: Treatment of N-Boc-3-pyrroline with transition metal catalysts (e.g., Ru, Rh) or bases to migrate the double bond.

-

Cyclization: Reaction of alkynes with aziridines or vinylogous amides.

Analytical Differentiation (NMR Spectroscopy)

Distinguishing these isomers requires careful analysis of the vinyl and allylic regions.

| Signal | 2,5-Dihydro (3-Pyrroline) | 2,3-Dihydro (4-Pyrroline) |

| Vinyl Protons | ||

| Allylic Protons | C2-H and C5-H Both are allylic. C2-H (alpha to ester) appears ~4.6-5.0 ppm. C5-H | C3-H |

| Carbon ( | C3/C4: ~125-130 ppm.C2/C5: ~50-60 ppm.[1] | C5: ~130-140 ppm (Enamine |

Key Diagnostic: In the 2,5-isomer , the CH

Reactivity & Medicinal Chemistry Applications

2,5-Dihydro (3-Pyrroline) as a Scaffold

-

Conformational Restriction: Used to lock the proline ring in a planar conformation, mimicking the transition state of peptide bond hydrolysis.

-

Reactions:

-

Epoxidation: Facile, leads to 3,4-dihydroxyproline analogs.[1]

-

Dihydroxylation: OsO

yields syn-diols. -

Hydrogenation: Yields Proline.

-

2,3-Dihydro (4-Pyrroline) as a Reactive Intermediate

-

Enamine Reactivity: The C4 position is nucleophilic. Electrophiles (E

) add at C4, followed by iminium hydrolysis.[1] -

Prodrug Potential:

-pyrroline-5-carboxylate (the tautomer) is a natural metabolite. Analogs can target Proline Dehydrogenase (PRODH) .[1]

Experimental Protocol: Isomer Differentiation

Objective: Verify the identity of a synthesized methyl pyrroline-2-carboxylate.

-

Sample Prep: Dissolve 10 mg of compound in 0.6 mL CDCl

. -

Acquisition: Run

H NMR (400 MHz+) and -

Analysis Logic:

References

-

Synthesis of N-Boc-3-Pyrroline: Ferguson, M. L.; O'Leary, D. J.; Grubbs, R. H. Organic Syntheses2003 , 80,[1][4] 85. Link

-

Isomerization of Pyrrolines: Cook, A. G. et al. Letters in Organic Chemistry2004 , 1, 1. Link[1]

-

NMR Characterization: BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Link

-

Biological Relevance: Journal of Biological Chemistry2014 , 289, 6685.[1] (Proline metabolism and pyrroline carboxylates).[1][5] Link

Sources

Applications of N-Carbethoxy-2,3-dihydropyrrole in Medicinal Chemistry

Executive Summary

N-Carbethoxy-2,3-dihydropyrrole (Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate) represents a pivotal "enecarbamate" scaffold in modern medicinal chemistry. Unlike its aromatic counterpart (pyrrole) or its non-conjugated isomer (3-pyrroline), the 2,3-dihydro isomer possesses a unique electronic character defined by the conjugation of the nitrogen lone pair with the C4-C5 double bond. This structure renders the C5 position highly electrophilic (in iminium forms) or the C4 position nucleophilic (in enamine forms), depending on the reaction conditions.

This technical guide dissects the utility of this scaffold, moving beyond basic synthesis to advanced applications in the construction of iminosugars , kainoid neurotoxins , and functionalized alkaloids .

Chemical Profile & Reactivity Manifold

Structural Analysis

The molecule consists of a five-membered nitrogen heterocycle with a single double bond between C4 and C5. The nitrogen is protected by an ethyl carbamate (carbethoxy) group.

-

CAS Number: 56677-50-6 (Generic for N-protected 2,3-dihydropyrroles; specific derivatives vary).

-

Molecular Formula: C₇H₁₁NO₂.

-

Key Feature: Enecarbamate Character . The N-COOEt group withdraws electron density, stabilizing the molecule against oxidation compared to free enamines, yet allowing controlled reactivity at the β-carbon (C4) and α-carbon (C5).

Reactivity Diagram (Graphviz)

Figure 1: The reactivity manifold of N-carbethoxy-2,3-dihydropyrrole, highlighting four primary divergent pathways.

Synthesis of the Scaffold

Reliable access to the 2,3-dihydro isomer is critical, as the thermodynamically more stable 2,5-dihydro isomer (3-pyrroline) is often the primary product of direct reductions.

Primary Route: Isomerization of 3-Pyrroline

The most scalable industrial method involves the Ring-Closing Metathesis (RCM) of diallylamine derivatives to form the 3-pyrroline, followed by catalytic isomerization.

Step 1: RCM to N-Carbethoxy-3-pyrroline

-

Reagents: Diallylcarbamate, Grubbs' II catalyst (0.5 mol%), DCM, reflux.

-

Yield: >95%.

-

Mechanism: Ru-catalyzed olefin metathesis releases ethylene gas.

Step 2: Isomerization to 2,3-Dihydropyrrole

-

Reagents: RuClH(CO)(PPh₃)₃ or RhCl(PPh₃)₃, Toluene, 80°C.

-

Mechanism: The metal hydride inserts into the alkene to form an alkyl-metal intermediate, which undergoes β-hydride elimination to the thermodynamically favored enecarbamate (conjugated system).

Key Transformations in Drug Design

Vilsmeier-Haack Formylation: Accessing C4-Functionalized Scaffolds

The enecarbamate moiety is sufficiently nucleophilic at the β-position (C4) to undergo formylation. This is a critical entry point for synthesizing non-natural amino acids and antiviral agents.

-

Mechanism: The electrophilic Vilsmeier reagent (chloroiminium ion) attacks C4. The intermediate iminium species is hydrolyzed to the aldehyde.[1]

-

Regioselectivity: Exclusive to C4 due to the directing effect of the nitrogen lone pair (vinylogous amide resonance).

-

Application: The resulting 4-formyl-2,3-dihydropyrrole is a Michael acceptor, allowing further derivatization with cuprates or Grignard reagents to build quaternary centers found in alkaloids like Kainic Acid .

Dihydroxylation: Synthesis of Iminosugars

Iminosugars (azasugars) are potent glycosidase inhibitors used in treating diabetes (e.g., Miglitol) and lysosomal storage diseases.

-

Protocol: Upjohn dihydroxylation using catalytic OsO₄ and NMO (N-methylmorpholine N-oxide).

-

Stereochemistry: The reaction proceeds via syn-addition. The carbethoxy group directs the oxidant to the anti face (steric control), yielding the trans-2,3-dihydroxy product relative to the ester group (if chiral centers exist at C2).

-

Result: A protected 3,4-dihydroxy-pyrrolidine, which mimics the transition state of sugar hydrolysis.

Case Study: Synthesis of Kainoid Analogs

The following workflow demonstrates the application of N-carbethoxy-2,3-dihydropyrrole in synthesizing the core of (-)-Kainic Acid , a potent neuroexcitatory amino acid.

Experimental Workflow Diagram

Figure 2: Synthetic route to Kainoid precursors utilizing the C4-formylation capability of the scaffold.

Detailed Experimental Protocols

Protocol A: Isomerization of N-Carbethoxy-3-pyrroline to 2,3-Dihydropyrrole

Objective: Convert the kinetically formed 3-pyrroline (2,5-dihydro) to the thermodynamic 2,3-dihydro isomer.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon.

-

Reagents:

-

N-Carbethoxy-3-pyrroline: 10.0 mmol (1.41 g)

-

RuClH(CO)(PPh₃)₃ (Ruthenium catalyst): 0.5 mol% (48 mg)

-

Toluene (Anhydrous): 50 mL

-

-

Procedure:

-

Dissolve the starting material in toluene.

-

Add the catalyst in one portion.

-

Heat the mixture to 80°C for 4 hours. Monitor by ¹H NMR (disappearance of singlet olefin protons at δ 5.7 ppm; appearance of enecarbamate doublets at δ 6.5 and 4.9 ppm).

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter through a small pad of silica gel to remove the catalyst.

-

Concentrate the filtrate in vacuo.

-

-

Purification: The product is typically pure enough (>95%) for subsequent steps. If necessary, distill under reduced pressure (b.p. ~70°C at 0.5 mmHg).

Protocol B: Vilsmeier-Haack Formylation

Objective: Introduce an aldehyde at the C4 position.

-

Preparation of Vilsmeier Reagent:

-

In a separate flask, cool anhydrous DMF (1.2 eq) to 0°C.

-

Add POCl₃ (1.1 eq) dropwise. Stir for 30 mins at 0°C until a white salt precipitates.

-

-

Reaction:

-

Dissolve N-Carbethoxy-2,3-dihydropyrrole (1.0 eq) in anhydrous DCM (0.5 M concentration).

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

-

Allow to warm to room temperature and reflux for 2 hours.

-

-

Hydrolysis:

-

Pour the reaction mixture onto crushed ice containing Sodium Acetate (3.0 eq) to buffer the solution.

-

Stir vigorously for 1 hour to hydrolyze the iminium salt.

-

-

Extraction: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Data: The product, N-carbethoxy-4-formyl-2,3-dihydropyrrole , appears as a pale yellow oil.

-

IR: 1690 cm⁻¹ (Aldehyde C=O), 1710 cm⁻¹ (Carbamate C=O).

-

References

-

Donohue, A. C., & Mann, J. (2003). "Synthetic approaches to the kainoid amino acids." Journal of the Chemical Society, Perkin Transactions 1, 2003(1), 12-28. Link

-

Pandey, G., et al. (1998). "A general approach to the synthesis of enantiomerically pure 1-N-iminosugars." Journal of Organic Chemistry, 63(1), 2-3. Link

-

Olsen, R. K., et al. (1985). "Isomerization of N-protected 3-pyrrolines to 2,3-dihydropyrroles." Journal of Organic Chemistry, 50(22), 4332-4336. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[1] "The Vilsmeier-Haack Reaction."[3][4][5] Comprehensive Organic Synthesis, 2, 777-794. Link

-

Cipolla, L., et al. (2003). "General methods for iminosugar synthesis." Current Topics in Medicinal Chemistry, 3(5), 485-511. Link

Sources

Structure-Activity Relationship of Dihydropyrrole Carboxylate Derivatives: A Guide to Rational Drug Design

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Dihydropyrrole Carboxylate Scaffold in Medicinal Chemistry

The dihydropyrrole, or pyrroline, ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and therapeutically active compounds.[1][2] When functionalized with a carboxylate group or its bioisosteres, this scaffold gives rise to dihydropyrrole carboxylate derivatives, a class of molecules demonstrating a remarkable breadth of biological activities, including anticancer, antiviral, and mineralocorticoid receptor antagonism.[3][4][5][6] The versatility of this scaffold stems from its synthetic tractability and the distinct spatial vectors presented by its substituents, allowing for fine-tuning of interactions with biological targets.

This guide provides a detailed exploration of the structure-activity relationships (SAR) of dihydropyrrole carboxylate derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological potency, selectivity, and pharmacokinetic properties. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to rationally design next-generation therapeutics based on this promising molecular framework.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of dihydropyrrole carboxylate derivatives is profoundly influenced by the nature, size, and electronic properties of substituents at various positions of the heterocyclic core. Understanding these relationships is paramount for lead optimization.

The C2-Position: Carboxylate and Its Bioisosteres

The C2 position, typically bearing the carboxylate functionality, is a critical determinant of activity and a primary point for modification. The choice of functional group here directly impacts hydrogen bonding capabilities, acidity, and metabolic stability.

-

Esters vs. Carboxylic Acids: While ester derivatives are common synthetic intermediates and can act as prodrugs, the corresponding carboxylic acids often exhibit different activity profiles. For instance, in a series of antimalarial pyrrolones, the free acid was found to be significantly less active than its ethyl ester precursor, suggesting that the ester moiety itself was crucial for potency or cell permeability.[7] In other contexts, the free acid is essential for mimicking endogenous ligands or forming key interactions with target proteins.[8]

-

Amides: Conversion of the C2-carboxylate to an amide introduces a hydrogen bond donor and can drastically alter the molecule's physicochemical properties. In a series of phosphodiesterase 4B (PDE4B) inhibitors, various secondary amides at the C2 position were explored, revealing that small aliphatic cyclic groups like cyclopropyl or 3-fluorocyclobutane maintained high potency.[9] This highlights the importance of the amide's steric bulk and hydrogen bonding capacity.

-

Nitriles: The nitrile group serves as a non-classical bioisostere of a carboxylic acid or amide. Studies on 3,5-diaryl-3,4-dihydro-2H-pyrroles have shown that the nitrile group at position 2 is essential for their antiproliferative activity against cancer cell lines.[10] In contrast, the corresponding amide derivative showed poor activity, indicating a specific electronic or steric requirement met by the nitrile.[10]

The strategic use of bioisosteric replacements for the carboxylic acid group is a powerful tool in drug design to enhance properties like membrane permeability and oral bioavailability while maintaining or improving biological activity.[8][11][12]

Substituents on Ring Carbons (C3, C4, C5)

The periphery of the dihydropyrrole ring provides multiple vectors for introducing substituents that can modulate ligand-receptor interactions, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Aryl Substituents: The introduction of aryl groups, particularly at the C3 and C5 positions, is a common strategy. In a series of antiproliferative 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, the nature and substitution pattern of these aryl rings were critical.[3][10] The stereochemical arrangement of these substituents is also crucial; for example, the cis-isomer of a particular nitrile derivative showed high activity and selectivity against the MDA-MB-231 cancer cell line, whereas the trans-isomer exhibited poor activity.[10]

-

Lipophilicity and Steric Bulk: In the development of mineralocorticoid receptor (MR) antagonists, the introduction of lipophilic substituents directed toward unfilled pockets of the receptor led to a significant increase in potency.[4] This exemplifies a structure-based design approach where substituents are chosen to maximize complementary interactions with the target's binding site.

The Ring Nitrogen (N1) Substituent

The N1 position offers another avenue for modification, influencing the molecule's overall shape, polarity, and potential for additional interactions.

-

N-Alkylation and N-Arylation: Methylation of the pyrrolone nitrogen in an antimalarial series resulted in a drastic (>100-fold) reduction in potency, suggesting the N-H proton is a critical hydrogen bond donor.[7] Conversely, in a series of metallo-β-lactamase inhibitors, an N-benzyl side chain was found to be important for inhibitory potency.[13]

-

N-Acyl and N-Sulfonyl Groups: Acylation or sulfonylation of the nitrogen can modulate the electronic character of the ring and introduce new interaction points. These modifications are often used to tune the compound's pharmacokinetic profile.

Visualizing the Core SAR Logic

The following diagram illustrates the fundamental principles of SAR for the dihydropyrrole carboxylate scaffold, showing how modifications at key positions influence the desired biological outcome.

Caption: Core SAR logic for dihydropyrrole carboxylate derivatives.

Data-Driven Insights: SAR Summary Table

To illustrate these principles with quantitative data, the following table summarizes the antiproliferative activity of selected 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives against the MDA-MB-231 (breast cancer) cell line. This data clearly demonstrates the critical impact of stereochemistry and the C2-functional group.

| Compound ID | C2-Group | C3/C5-Aryl Stereochemistry | IC50 (µM) vs. MDA-MB-231 | Selectivity Index (SI) | Reference |

| cis-4m | Nitrile (-CN) | cis | 16 | 10.5 | [10] |

| trans-4m | Nitrile (-CN) | trans | Poor Activity | Poor | [10] |

| cis-6m | Amide (-CONH2) | cis | Poor Activity | Poor | [10] |

| Cisplatin | (Control) | N/A | >172.4 | N/A | [10] |

Table 1: Comparative antiproliferative activity. The data starkly contrasts the high potency of the cis-nitrile derivative (cis-4m) with the inactivity of its trans diastereomer and the corresponding cis-amide, underscoring the stringent structural requirements for activity in this series.

Experimental Protocols: From Synthesis to Biological Evaluation

A self-validating research narrative requires robust and reproducible experimental design. Here, we provide field-proven, step-by-step methodologies for the synthesis and biological evaluation of a representative dihydropyrrole carboxylate derivative.

Protocol 1: Synthesis of Ethyl 3,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carboxylate

This protocol is adapted from a one-pot method involving the cyclocondensation of a chalcone with a glycine ester, followed by oxidation.[14] This approach is efficient and tolerates a wide range of functional groups.

Rationale: The reaction proceeds via an initial Michael addition of the glycine ester to the chalcone, followed by an intramolecular cyclization (a 6π-electrocyclization) to form the dihydropyrrole ring.[14] A subsequent oxidation step is required to aromatize the system to the more stable pyrrole, or in this case, to control the final dihydropyrrole product. We use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a reliable oxidant.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve (E)-chalcone (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq) in pyridine (0.1 M solution).

-

Cyclocondensation: Add a catalytic amount of a suitable base (e.g., triethylamine, 1.5 eq) to neutralize the hydrochloride and facilitate the reaction. Heat the mixture to reflux (approx. 115°C) and monitor the reaction by TLC until the starting chalcone is consumed (typically 24-48 hours). This forms the crude 3,4-dihydro-2H-pyrrole intermediate.[14]

-

Solvent Removal: Allow the reaction to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

-

Work-up: Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove residual pyridine and base), saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4.

-

Isolation of Intermediate (Optional but Recommended): At this stage, the crude dihydropyrrole diastereomers can be isolated via flash column chromatography for full characterization.[14]

-

Oxidation: Dissolve the crude dihydropyrrole intermediate in a suitable solvent like toluene. Add DDQ (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring & Quenching: Monitor the oxidation by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.

-

Final Purification: Separate the organic layer, wash with water and brine, dry over Na2SO4, and concentrate in vacuo. Purify the final product, ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate, by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).[14]

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxicity of a synthesized compound against a cancer cell line (e.g., MDA-MB-231).

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow from chemical synthesis to the final determination of biological activity and SAR analysis.

Caption: A typical workflow from synthesis to SAR analysis.

Synthetic Pathway Visualization

This diagram provides a high-level chemical overview of the one-pot synthesis of a pyrrole-2-carboxylate, the parent aromatic scaffold of the dihydropyrrole derivatives discussed.

Caption: Simplified synthetic route to pyrrole-2-carboxylates.

Conclusion and Future Directions

The structure-activity relationships of dihydropyrrole carboxylate derivatives are governed by a delicate interplay of stereochemistry, sterics, and the electronic nature of substituents at the N1, C2, C3, and C5 positions. Key takeaways for rational drug design include the critical importance of the C2-functional group, where nitriles and specific amides can confer high potency, and the profound influence of the stereochemical arrangement of bulky substituents on the dihydropyrrole core.

Future research in this area should focus on:

-

Exploring Novel Bioisosteres: Investigating less common carboxylic acid bioisosteres (e.g., tetrazoles, oxadiazoles) at the C2 position could yield compounds with superior pharmacokinetic profiles.[8][15]

-

Structure-Based Design: Where target structures are available, computational docking and molecular dynamics can guide the design of substituents that maximize favorable interactions within the binding pocket, as demonstrated with mineralocorticoid receptor antagonists.[4]

-

Multi-Target Ligands: Given the scaffold's versatility, designing derivatives that modulate multiple targets (polypharmacology) could be a promising strategy for complex diseases like cancer.

By integrating the SAR principles outlined in this guide with robust experimental validation, the dihydropyrrole carboxylate scaffold will undoubtedly continue to be a fruitful starting point for the discovery of novel and effective therapeutic agents.

References

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]

-

Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. National Center for Biotechnology Information. [Link]

-

Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters. [Link]

-

Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. [Link]

-

The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

-

Synthesis and Applications of Dihydropyrrolocarbazoles. ResearchGate. [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [Link]

-

Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert. [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B. [Link]

-

Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. National Center for Biotechnology Information. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. ResearchGate. [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Recent advances in the synthesis of 2,3-dihydropyrroles. RSC Publishing. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

-

One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. ResearchGate. [Link]

-

Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non- nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. I.R.I.S. Institutional Research Information System. [Link]

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. National Center for Biotechnology Information. [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. National Center for Biotechnology Information. [Link]

-

Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Pharmacology & Therapeutics. [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. National Center for Biotechnology Information. [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. [Link]

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

-

Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Acta Naturae. [Link]

Sources

- 1. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. drughunter.com [drughunter.com]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The Synthetic Chemist's Guide to N-Acylated Dihydropyrroles: A Literature Review of Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

The N-acylated dihydropyrrole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active compounds. Its inherent structural features, including a chiral five-membered ring and a modifiable acyl group, render it a cornerstone in the design and development of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies for constructing N-acylated dihydropyrroles, with a focus on the underlying principles, experimental considerations, and practical applications in the field of drug discovery.

Strategic Importance in Medicinal Chemistry

N-acylated dihydropyrroles and their saturated pyrrolidine counterparts are integral components of numerous biologically active molecules. Their conformational rigidity and ability to present substituents in a well-defined three-dimensional space make them ideal scaffolds for interacting with biological targets. Notable examples of marketed drugs and clinical candidates containing the broader pyrrole or pyrrolidine core highlight the significance of this structural class. For instance, Vonoprazan, a potassium-competitive acid blocker, features a pyrrole ring, and its development underscores the therapeutic potential of this heterocycle.[1] The continuous exploration of this chemical space necessitates robust and versatile synthetic methodologies to access a wide range of structurally diverse analogs for structure-activity relationship (SAR) studies.

Key Synthetic Strategies: A Mechanistic and Practical Overview

The synthesis of N-acylated dihydropyrroles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

The Aza-Cope/Mannich Reaction: A Powerful Cascade for Pyrrolidine Construction

The aza-Cope/Mannich reaction is a highly effective tandem reaction for the stereoselective synthesis of acyl-substituted pyrrolidines, which can be precursors to N-acylated dihydropyrroles.[2][3] This reaction sequence involves a-sigmatropic rearrangement of an iminium ion, followed by an intramolecular Mannich cyclization.[2][3][4]

Mechanism and Rationale:

The reaction is typically initiated by the formation of an iminium cation from an amino alcohol and an aldehyde or from the ionization of an oxazolidine.[2] This is followed by a cationic 2-aza-Cope rearrangement, a-sigmatropic shift that is often thermodynamically driven by the subsequent irreversible Mannich cyclization.[2][3][4] The enol intermediate generated from the rearrangement readily cyclizes onto the transposed iminium ion to furnish the stable acyl-substituted pyrrolidine ring.[2] The stereochemical outcome of the reaction is often controlled by the chair-like transition state of the aza-Cope rearrangement.

Experimental Workflow: Aza-Cope/Mannich Reaction

Caption: Workflow for the Aza-Cope/Mannich reaction.

Detailed Protocol: Lewis Acid-Catalyzed Aza-Cope/Mannich Reaction

The following is a general procedure adapted from literature for a Lewis acid-catalyzed aza-Cope/Mannich reaction:[2][5]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the amino alcohol substrate (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Aldehyde Addition: Add the aldehyde (1.0-1.2 equivalents) to the solution at room temperature.

-

Catalyst Introduction: Introduce the Lewis acid catalyst (e.g., BF₃·OEt₂ or ZnCl₂, 10-50 mol%) dropwise to the stirred solution.[2]

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated pyrrolidine.

Quantitative Data for Aza-Cope/Mannich Reactions:

| Catalyst | Substrate | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| BF₃·OEt₂ (10 mol%) | Oxazolidine derivative | >95:5 | 95 | [2] |

| BF₃·OEt₂ (50 mol%) | Oxazolidine derivative | 6:1 | ~75 (conversion) | [2] |

| ZnCl₂ | N-allylaniline | - | High | [5] |

Ring-Closing Metathesis (RCM): A Versatile Tool for Dihydropyrrole Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of cyclic olefins, including N-acylated dihydropyrroles.[6][7] This reaction, catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular cyclization of a diene substrate.

Mechanism and Rationale:

The catalytic cycle of RCM is initiated by the reaction of the ruthenium catalyst with one of the terminal alkenes of the N-acyl diallylamine substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release ethylene gas and form a new ruthenium-alkylidene complex. This new complex then reacts intramolecularly with the second alkene moiety to form another metallacyclobutane, which in turn collapses to afford the desired dihydropyrrole and regenerate the active catalyst. The release of volatile ethylene drives the reaction to completion.

Experimental Workflow: Ring-Closing Metathesis

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

Methodological & Application

Synthesis of ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate via Ring-Closing Metathesis

Executive Summary

This application note details the robust synthesis of ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate (also referred to as

To access the specific 2,3-dihydro target requested, this protocol implements a two-stage "Metathesis-Isomerization" sequence. We utilize the Grubbs 2nd Generation Catalyst for efficient ring closure, followed by a thermodynamic isomerization step. This guide addresses the common challenge of isomer control in nitrogen heterocycle synthesis, providing a scalable, high-purity workflow for drug discovery applications.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the distinction between the kinetic product of RCM and the thermodynamic stability of the target.

-

The Challenge: RCM of

-acyl diallylamines yields the 2,5-dihydro isomer (allyl amide) because the double bond forms between the two alkene termini. -

The Solution: The 2,3-dihydro isomer (enamide) is thermodynamically preferred due to

-lone pair conjugation with the

Pathway Visualization:

Figure 1: Strategic pathway from diallyl precursor to the specific 2,3-dihydro target via RCM and subsequent isomerization.

Experimental Protocols

Phase 1: Precursor Synthesis (Ethyl Diallylcarbamate)

Rationale: The carbamate protecting group is essential. It prevents amine poisoning of the ruthenium catalyst and suppresses the formation of stable Ru-N complexes that arrest the catalytic cycle.

Materials:

-

Diallylamine (1.0 equiv)

-

Ethyl Chloroformate (1.1 equiv)

-

Triethylamine (

, 1.2 equiv) -

Dichloromethane (DCM, anhydrous)

Protocol:

-

Charge a round-bottom flask with diallylamine (10.0 mmol) and

(12.0 mmol) in DCM (50 mL) under -

Cool to 0°C.

-

Add ethyl chloroformate (11.0 mmol) dropwise over 15 minutes. Control exotherm to prevent side reactions.

-

Warm to room temperature (RT) and stir for 2 hours.

-

Workup: Wash with 1M HCl (2x), sat.

, and brine.[1][2] Dry over -

Purification: Flash chromatography (Hexanes/EtOAc 9:1) if necessary, though often sufficiently pure (>95%) for RCM.

Phase 2: Ring-Closing Metathesis (The Kinetic Step)

Rationale: Grubbs II (G-II) is selected over Grubbs I for its higher activity and thermal stability. We use high dilution (0.05 M) to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).

Key Parameters:

| Parameter | Specification | Reason |

| Catalyst | Grubbs 2nd Gen (G-II) | High turnover number (TON); resistance to functional groups. |

| Loading | 2 - 5 mol% | Balance between cost and reaction speed. |

| Solvent | DCM (degassed) | Standard RCM solvent; reflux (40°C) provides gentle activation. |

| Concentration | 0.05 M | Critical: Prevents dimerization/polymerization. |

Protocol:

-

Dissolve Ethyl Diallylcarbamate (1.0 g, ~5.9 mmol) in anhydrous, degassed DCM (118 mL).

-

Add Grubbs II catalyst (100 mg, ~2 mol%) in one portion under an inert atmosphere (

or Ar). -

Fit with a reflux condenser and heat to reflux (40°C) for 2–4 hours.

-

Monitor: Check by TLC or GC-MS. The disappearance of the starting material and appearance of the 2,5-dihydro product (3-pyrroline) indicates completion.

-

Note: At this stage, the product is primarily the 2,5-isomer.

-

Phase 3: Isomerization to 2,3-Dihydro Isomer (The Target Step)

Rationale: The 2,5-dihydro product contains a non-conjugated double bond. To obtain the requested 2,3-dihydro target (enamide), we must migrate the double bond into conjugation with the nitrogen. This can be achieved by modifying the RCM workup or a separate step.[3]

Method A: In-Situ Ru-Hydride Isomerization (Modified RCM)

-

Mechanism: Prolonged heating in protic solvents (like methanol) or the addition of a hydride source can convert the Grubbs carbene into a Ruthenium-hydride species, which catalyzes alkene isomerization.

-

Protocol:

-

Upon completion of RCM in DCM, solvent swap to Methanol (MeOH) or add 10% v/v MeOH to the reaction.

-

Heat to 50–60°C (sealed tube if necessary) for an additional 6–12 hours.

-

Monitor:

NMR is critical here. Look for the shift of the vinyl protons.-

2,5-dihydro:

~5.7-5.9 ppm (multiplet, 2H). -

2,3-dihydro:

~6.5 ppm (d, 1H, N-CH=) and ~4.9 ppm (m, 1H, =CH-CH2).

-

-

Method B: Rhodium-Catalyzed Isomerization (High Precision)

-

If Method A yields a mixture, isolate the 2,5-dihydro intermediate and treat with

(5 mol%) in refluxing ethanol for 3 hours. This guarantees thermodynamic equilibration to the 2,3-dihydro product.

Purification & Scavenging

Ruthenium removal is critical for pharmaceutical applications.

-

Scavenging: Add Silica Gel-Thiol (SH) or activated charcoal (50 wt% relative to catalyst) to the reaction mixture. Stir for 1 hour at RT.

-

Filtration: Filter through a pad of Celite.

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Hexanes/EtOAc (gradient 10:1 to 4:1).

-

Target: The 2,3-dihydro isomer is typically less polar than the 2,5-isomer due to conjugation, but

values are close.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Oligomerization | Concentration too high (>0.1 M). | Dilute reaction to 0.01 - 0.05 M. Add substrate slowly (syringe pump). |

| Incomplete Conversion | Catalyst poisoning or ethylene inhibition. | Sparge with |

| No Isomerization | Catalyst died before hydride formation. | Method B: Isolate 2,5-isomer and use |

| Dark Product | Residual Ruthenium.[5] | Use DMSO (5 equiv relative to catalyst) post-reaction to coordinate Ru, then silica filtration. |

References

-

Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450. Link

-

Schmidt, B. (2004). Ruthenium-Catalyzed Cycloisomerization of Dienes: An Access to Nitrogen Heterocycles. European Journal of Organic Chemistry, 2004(9), 1865-1880. Link

-

Donnard, M., et al. (2013). Synthesis of 2,3-Dihydropyrroles via Ring-Closing Metathesis. Chemical Communications, 49, 4652-4654. Link

-

Sutton, A. E., et al. (2002). Olefin Metathesis in Drug Discovery: Synthesis of Heterocycles. Tetrahedron, 58(10), 1943-1954. Link

-

Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Organic Letters, 9(10), 1955–1957. Link

Sources

- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Note: Precision N-Acylation of 2,3-Dihydropyrrole (1-Pyrroline) with Ethyl Chloroformate

Topic: Protocol for N-acylation of 2,3-dihydropyrrole with ethyl chloroformate Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The N-acylation of 2,3-dihydropyrrole (tautomeric with 1-pyrroline ) is a pivotal transformation in the synthesis of pharmacologically active nitrogen heterocycles. Unlike saturated amines (pyrrolidines) or aromatic systems (pyrroles), the 2,3-dihydropyrrole moiety presents a unique challenge: it exists in equilibrium with its imine tautomer, 1-pyrroline, which is thermodynamically favored but kinetically unstable in its monomeric form.

This protocol details the synthesis of ethyl 2,3-dihydropyrrole-1-carboxylate (also known as N-carboethoxy-2-pyrroline). The reaction proceeds via the nucleophilic attack of the imine nitrogen on ethyl chloroformate, followed by a base-mediated elimination of a proton to form the stable enamide product.

Critical Chemical Insight

The starting material is often supplied or stored as 1-pyrroline trimer to prevent polymerization. Successful acylation requires the in situ generation or thermal cracking of the monomeric species, followed by immediate trapping with the electrophile at cryogenic temperatures to suppress self-condensation.

Mechanistic Pathway[8]

The reaction does not proceed via simple amine acylation. It involves the formation of a highly reactive N-acyliminium ion intermediate.

Reaction Scheme (DOT Visualization)

Caption: Mechanistic progression from the cyclic imine to the stable enamide via an N-acyliminium intermediate.

Experimental Protocol

Materials & Reagents[4][5][9][10][11][12][13]

| Component | Role | Specifications |

| 1-Pyrroline Trimer | Substrate Precursor | Freshly synthesized or commercial; stored at -20°C. |

| Ethyl Chloroformate | Electrophile | 99%, redistilled if yellow/cloudy. |

| Triethylamine (Et₃N) | Base | Anhydrous; dried over KOH or molecular sieves. |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free. |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade. |

Step-by-Step Methodology

Phase 1: Monomer Generation (Cracking)

Note: If starting from a dilute solution of monomeric 1-pyrroline generated via oxidation of pyrrolidine, skip to Phase 2.

-

Setup: Assemble a short-path distillation apparatus connected to a receiving flask. The receiving flask must be immersed in a dry ice/acetone bath (-78°C ) and contain anhydrous THF (approx. 10 mL per gram of expected monomer).

-

Cracking: Place the 1-pyrroline trimer in the distillation flask. Heat gently (oil bath ~80-100°C) under slight vacuum or nitrogen flow.

-

Collection: The monomeric 1-pyrroline will distill over as a colorless volatile liquid and immediately dissolve in the cryogenic THF. Do not allow the receiving flask to warm up.

Phase 2: N-Acylation Reaction

-

Stoichiometry: Assume quantitative cracking. For every 10 mmol of monomer, prepare 12 mmol (1.2 eq) of Ethyl Chloroformate and 20 mmol (2.0 eq) of Triethylamine.

-

Base Addition: To the stirred solution of monomeric 1-pyrroline in THF at -78°C , add the Triethylamine dropwise via syringe.

-

Acylation: Add Ethyl Chloroformate dropwise over 15 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will begin to form.

-

-

Equilibration: Allow the reaction mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (20-25°C) slowly over 4–12 hours (overnight is standard).

-

Why: The low temperature prevents polymerization of the starting material, while the warming phase provides the activation energy for the final deprotonation/elimination step to form the double bond.

-

Phase 3: Workup and Purification

-

Filtration: Filter the reaction mixture through a celite pad or sintered glass funnel to remove the solid amine salts. Rinse the cake with dry ether.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (<30°C). The product is an oil.

-

Purification:

-

Method: Flash Column Chromatography.[1]

-

Stationary Phase: Neutral Alumina (preferred) or Deactivated Silica Gel (pre-treated with 1% Et₃N). Standard silica is acidic and may hydrolyze the enamide.

-

Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).

-

-

Storage: Store the purified oil at -20°C under argon. Enamides are sensitive to hydrolysis and oxidation.

Workflow Visualization

Caption: Operational workflow emphasizing the critical temperature control during monomer generation and addition.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Monomer warmed up before acylation. | Ensure receiving flask is at -78°C during cracking.[2] Add reagents immediately. |

| Hydrolysis of Product | Acidic purification media. | Use Neutral Alumina instead of Silica. Add 1% Et₃N to the eluent. |

| Incomplete Reaction | Insufficient Base. | The reaction generates HCl.[3] Ensure >1.5 eq of base is used to drive the equilibrium to the enamide. |

| Product is Unstable | Enamide oxidation. | Store under inert atmosphere (Ar/N₂). Do not store in protic solvents. |

References

-

Kraus, G. A., & Neuenschwander, K. (1981).[2] A Facile Synthesis of N-Acyl-2-pyrrolines. The Journal of Organic Chemistry, 46(23), 4791–4792.

-

Poonlaphdecha, J., et al. (2016).[4] 1-Pyrroline: A Key Intermediate in the Maillard Reaction.[4] Food Chemistry, 197, 990-997.

-

Mucha, P., et al. (2008). Synthesis of cyclic imines via oxidation of cyclic amines. Tetrahedron Letters, 49(33), 4897-4900.

Sources

Application Note: Strategic Functionalization of Ethyl 2,3-Dihydropyrrole-1-carboxylate

This Application Note is structured to provide a modular, technically rigorous guide for the functionalization of ethyl 2,3-dihydropyrrole-1-carboxylate . It moves beyond generic descriptions to offer specific, self-validating protocols for oxidative, cyclopropanating, and C-H activation pathways.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

Ethyl 2,3-dihydropyrrole-1-carboxylate (also known as N-carbethoxy-4-pyrroline) is a critical pharmacophore in the synthesis of iminosugars , conformationally restricted amino acids (e.g., methanoproline), and antiviral agents (HCV inhibitors).

Substrate Analysis[4][9]

-

Core Structure: A five-membered nitrogen heterocycle with a single double bond between C4 and C5.

-

Electronic Character: The C4-C5 bond is an ene-carbamate . The nitrogen lone pair donates electron density into the ring, making C4 nucleophilic (

-carbon). However, the ethyl carboxylate (carbamate) withdraws density, tempering this reactivity compared to a simple enamine. -

Reactivity Profile:

-

Electrophilic Attack: Occurs readily at C4 (e.g., protonation, halogenation).

-

Oxidation: The electron-rich nature allows for facile epoxidation and dihydroxylation.

-

Metal Carbenoid Insertion: Highly susceptible to cyclopropanation and C-H insertion.

-

Experimental Protocols

Module A: Oxidative Dihydroxylation (Upjohn Protocol)

Objective: Synthesis of syn-4,5-dihydroxypyrrolidine-1-carboxylates (precursors to iminosugars). Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition of OsO₄ to the less hindered face of the alkene, ensuring syn-stereospecificity.

Protocol

-

Reagents:

-

Substrate: Ethyl 2,3-dihydropyrrole-1-carboxylate (1.0 equiv)

-

Catalyst: Osmium tetroxide (OsO₄) (2.5 mol% as 2.5 wt% solution in t-BuOH)

-

Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv)

-

Solvent: Acetone/Water (4:1 v/v)

-

-

Procedure:

-

Dissolve substrate and NMO in Acetone/Water at 0 °C.

-

Add OsO₄ solution dropwise. The solution will turn dark.

-

Warm to room temperature (23 °C) and stir for 4–12 hours. Monitoring by TLC (stain with KMnO₄) is essential; the diol is very polar.

-

Quench: Add solid sodium sulfite (Na₂SO₃, 5 equiv) and stir for 30 minutes to reduce residual Os(VIII) to Os(IV) (black precipitate).

-

Workup: Filter through Celite. Concentrate the filtrate. Extract with EtOAc (x4). The product is water-soluble; salting out the aqueous phase with NaCl is recommended.

-

-

Validation:

-

¹H NMR: Disappearance of alkene protons at

4.5–6.5 ppm. Appearance of multiplet carbinol protons at

-

Module B: Simmons-Smith Cyclopropanation (Furukawa Modification)

Objective: Synthesis of ethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (methanoproline analog). Safety Note: Diethylzinc (Et₂Zn) is pyrophoric. Handle under strict inert atmosphere.

Protocol

-

Reagents:

-

Substrate (1.0 equiv)

-

Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.0 equiv)

-

Diiodomethane (CH₂I₂) (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

-

Procedure:

-

Under Argon, dissolve the substrate in DCM and cool to 0 °C.

-

Add Et₂Zn solution slowly via syringe.

-

Add CH₂I₂ dropwise. A white precipitate (ZnI₂) may form.

-

Allow the reaction to warm to room temperature. For sluggish substrates, refluxing in DCE (83 °C) may be required.

-

Quench: Carefully add saturated aqueous NH₄Cl. Vigorous gas evolution (ethane) will occur.

-

Workup: Separate layers. Wash organic layer with 10% NaOH (to remove zinc salts) and brine.

-

-

Validation:

-

¹H NMR: Appearance of high-field cyclopropyl protons (

0.1–1.0 ppm). -

Stereochemistry: The addition is stereospecifically syn to the directing group or controlled by steric bulk (usually anti to large substituents).

-

Module C: Rhodium-Catalyzed C-H Functionalization

Objective: Direct functionalization of the C5 position (

Protocol

-

Reagents:

-

Substrate (1.0 equiv)

-

Aryl diazoacetate (Donor/Acceptor carbene source) (1.2 equiv)

-

Catalyst: Rh₂(S-PTAD)₄ or Rh₂(esp)₂ (1.0 mol%)

-

Solvent: Hexanes or Trifluorotoluene (0.1 M)

-

-

Procedure:

-

Dissolve catalyst and substrate in solvent at -40 °C (for enantiocontrol) or RT.

-

Add the diazo compound as a solution via syringe pump over 1 hour to maintain low concentration of the free carbene (preventing dimerization).

-

Stir until N₂ evolution ceases.

-

-

Mechanism: The Rh-carbenoid inserts into the C5-H bond (activated by the adjacent nitrogen). This is distinct from cyclopropanation, which is favored by Zn-carbenoids.

Data Summary & Comparison

| Reaction Type | Reagent System | Key Intermediate | Regioselectivity | Product Outcome |

| Dihydroxylation | OsO₄ / NMO | Osmate Ester | C4-C5 syn | syn-4,5-Diol |

| Cyclopropanation | Et₂Zn / CH₂I₂ | Zn-Carbenoid | C4-C5 syn | Bicyclo[3.1.0]hexane |

| C-H Activation | Rh₂(esp)₂ / Diazo | Rh-Carbenoid | C5 ( | 2-Substituted-2,3-dihydro |

| Heck Arylation | Pd(OAc)₂ / Ar-N₂⁺ | Pd-Alkene Complex | C4 ( | 4-Aryl-2,3-dihydro |

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for the functionalization of the ene-carbamate scaffold.

Caption: Divergent functionalization pathways for the C4-C5 ene-carbamate motif.

References

-

Heck-Suzuki Cascade Synthesis: Peng, J., et al. "Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction." Synthesis, 2014.[1][2] Link

-

C-H Functionalization: "Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole." Journal of the American Chemical Society. Link

-

Simmons-Smith Mechanism: "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol." PMC, 2023. Link

-

Epoxidation/Dihydroxylation Guide: "Dihydroxylation of Alkenes." Chemistry LibreTexts. Link

-

Heck-Matsuda Desymmetrization: "Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization." Beilstein Journal of Organic Chemistry, 2024. Link

Sources

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transannular Approach to 2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-ones through Brønsted Acid-Catalyzed Amidohalogenation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Vilsmeier-Haack Formylation of N-Carbethoxy-2,3-dihydropyrrole

This Application Note and Protocol details the Vilsmeier-Haack formylation of N-carbethoxy-2,3-dihydropyrrole (also known as ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate). This transformation is a critical method for introducing a formyl group at the

Abstract & Core Directive

This protocol defines the regioselective formylation of N-carbethoxy-2,3-dihydropyrrole using the Vilsmeier-Haack reagent (POCl

Key Technical Insight: The N-carbethoxy group (N-COOEt) is electron-withdrawing, which partially deactivates the enamide system compared to N-alkyl variants. Consequently, this protocol requires strict temperature control—initially cold to prevent decomposition of the Vilsmeier reagent, followed by heating to overcome the activation energy barrier of the deactivated substrate.

Mechanistic Insight & Chemical Logic

The reaction proceeds via an Electrophilic Substitution mechanism on the enamide double bond.

-

Reagent Formation:

-Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (POCl -

Enamide Attack: The

-electrons of the 2,3-dihydropyrrole (specifically the C4=C5 bond), enriched by the nitrogen lone pair, attack the electrophilic carbon of the Vilsmeier reagent. -

Regioselectivity: Attack occurs exclusively at C4 (

-position to Nitrogen). This is because the resulting cationic intermediate is stabilized by resonance with the nitrogen atom (iminium character). -

Hydrolysis: The intermediate iminium salt is hydrolyzed during the aqueous workup to release the aldehyde and regenerate the dimethylamine moiety.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on the cyclic enamide substrate.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade | Notes |

| N-Carbethoxy-2,3-dihydropyrrole | Substrate | >95% | Freshly distilled if possible. |

| Phosphorus Oxychloride (POCl | Electrophile Source | Reagent Grade | Toxic/Corrosive. Use fresh bottle. |

| N,N-Dimethylformamide (DMF) | Reagent/Solvent | Anhydrous | Dry over molecular sieves. |